Methyl 4-cyano-1H-indazole-6-carboxylate
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Overview
Description
Methyl 4-cyano-1H-indazole-6-carboxylate is a chemical compound belonging to the indazole family Indazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-cyano-1H-indazole-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-cyano-1H-indazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-cyano-1H-indazole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted indazole derivatives.
Scientific Research Applications
Methyl 4-cyano-1H-indazole-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-cyano-1H-indazole-6-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1H-indazole-6-carboxylate
- Methyl 4-imidazolecarboxylate
- 4-cyano-1H-indazole
Uniqueness
Methyl 4-cyano-1H-indazole-6-carboxylate is unique due to the presence of both the cyano and ester functional groups, which provide distinct reactivity and potential for derivatization. This makes it a versatile compound for various synthetic and research applications .
Properties
Molecular Formula |
C10H7N3O2 |
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Molecular Weight |
201.18 g/mol |
IUPAC Name |
methyl 4-cyano-1H-indazole-6-carboxylate |
InChI |
InChI=1S/C10H7N3O2/c1-15-10(14)6-2-7(4-11)8-5-12-13-9(8)3-6/h2-3,5H,1H3,(H,12,13) |
InChI Key |
YWMJRSHEXUIBNB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C2C=NNC2=C1)C#N |
Origin of Product |
United States |
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